molecular formula C19H17N5O2S B244525 4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B244525
M. Wt: 379.4 g/mol
InChI Key: VJAURPJDAADMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MMB-FUBINACA and belongs to the class of synthetic cannabinoids. The purpose of

Mechanism of Action

The mechanism of action of MMB-FUBINACA involves binding to the CB1 receptor, which is predominantly found in the brain and central nervous system. The binding of MMB-FUBINACA to the CB1 receptor results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of other synthetic cannabinoids. These effects include euphoria, relaxation, altered perception, and altered cognition. However, MMB-FUBINACA has been found to be more potent than other synthetic cannabinoids, which can result in severe adverse effects such as psychosis, seizures, and respiratory depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMB-FUBINACA in lab experiments is its high potency, which allows for the use of lower doses and smaller sample sizes. However, the high potency of MMB-FUBINACA also poses a risk of severe adverse effects, which can limit its use in certain experiments. Additionally, the psychoactive effects of MMB-FUBINACA can interfere with the interpretation of behavioral and cognitive assays.

Future Directions

There are several future directions for the study of MMB-FUBINACA. One area of research is the development of novel therapeutic applications for the compound. Another area of research is the investigation of the long-term effects of MMB-FUBINACA on the brain and central nervous system. Additionally, the study of the structure-activity relationship of MMB-FUBINACA can provide insights into the design of more potent and selective synthetic cannabinoids.
Conclusion:
In conclusion, MMB-FUBINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and affinity for the CB1 receptor make it a potential candidate for the treatment of various neurological disorders. However, its severe adverse effects and psychoactive properties pose a risk to its use in lab experiments and clinical applications. Further research is needed to fully understand the mechanism of action and long-term effects of MMB-FUBINACA, as well as to develop safer and more effective therapeutic applications.

Synthesis Methods

The synthesis method of MMB-FUBINACA involves the reaction of 4-methoxybenzoyl chloride with 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylamine in the presence of a base. The reaction yields the desired product, which is then purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

MMB-FUBINACA has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

4-methoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5O2S/c1-11-4-5-14(18-23-24-12(2)21-22-19(24)27-18)10-16(11)20-17(25)13-6-8-15(26-3)9-7-13/h4-10H,1-3H3,(H,20,25)

InChI Key

VJAURPJDAADMQA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.